molecular formula C12H6F5N B15205651 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine

Cat. No.: B15205651
M. Wt: 259.17 g/mol
InChI Key: QQTJYFYSDPKUHH-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine is a fluorinated aromatic amine compound. It is characterized by the presence of five fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyl derivatives. This compound is of interest in various fields due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine typically involves the introduction of fluorine atoms into the biphenyl structure followed by amination. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The resulting pentafluorobiphenyl can then be subjected to amination reactions using reagents such as ammonia or amines in the presence of catalysts to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. It is also employed in the study of reaction mechanisms involving fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit unique biological properties due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4’,5,6-Pentafluorobiphenyl
  • 2,3,4,5,6-Pentafluorostyrene
  • 2,3,4,5,6-Pentafluorothiophenol
  • 2,3,4,5,6-Pentafluorobenzonitrile

Uniqueness

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine is unique due to the specific positioning of the fluorine atoms and the presence of the amine group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H6F5N

Molecular Weight

259.17 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)aniline

InChI

InChI=1S/C12H6F5N/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H,18H2

InChI Key

QQTJYFYSDPKUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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